molecular formula C22H26ClFN2O2 B12750272 alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride CAS No. 194099-61-1

alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride

Cat. No.: B12750272
CAS No.: 194099-61-1
M. Wt: 404.9 g/mol
InChI Key: NFAUXMGPALNLFR-UHFFFAOYSA-N
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Description

Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the benzofuran ring, followed by the introduction of the ethyl group at the 3-position. The next steps involve the attachment of the 4-fluorophenyl group and the piperazine ring. The final step includes the addition of the ethanol group and the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-chlorophenyl)-1-piperazineethanol
  • Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-bromophenyl)-1-piperazineethanol
  • Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methylphenyl)-1-piperazineethanol

Uniqueness

Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-fluorophenyl)-1-piperazineethanol monohydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of organic compounds, making this compound potentially more effective in its applications.

Properties

CAS No.

194099-61-1

Molecular Formula

C22H26ClFN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C22H25FN2O2.ClH/c1-2-18-19-5-3-4-6-21(19)27-22(18)20(26)15-24-11-13-25(14-12-24)17-9-7-16(23)8-10-17;/h3-10,20,26H,2,11-15H2,1H3;1H

InChI Key

NFAUXMGPALNLFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=C(C=C4)F)O.Cl

Origin of Product

United States

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